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molecular formula C12H14N2O B3059338 Piperazine, 1-(7-benzofuranyl)- CAS No. 98224-26-1

Piperazine, 1-(7-benzofuranyl)-

Cat. No. B3059338
M. Wt: 202.25 g/mol
InChI Key: KFVKNZPFYQDNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114334

Procedure details

Trifluoroacetic acid (5 ml) was added dropwise at 20° C. under nitrogen to a cooled solution of tert-butyl 4-(7-benzo[b]furanyl)piperazine-1-carboxylate (1.66 g) in dichloromethane (5 ml). The solution was stirred at ambient temperature for 1 hour, then poured into cold water (50 ml). The mixture was basified by the addition of aqueous ammonia solution, then the product was extracted into dichloromethane (2×50 ml). The combined organic extracts were washed with brine (100 ml), dried (MgSO4), and the solvent removed in vacuo to give 1-(7-benzo[b]furanyl)piperazine (1.02 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(7-benzo[b]furanyl)piperazine-1-carboxylate
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[O:8]1[CH:12]=[CH:11][C:10]2[CH:13]=[CH:14][CH:15]=[C:16]([N:17]3[CH2:22][CH2:21][N:20](C(OC(C)(C)C)=O)[CH2:19][CH2:18]3)[C:9]1=2.O.N>ClCCl>[O:8]1[CH:12]=[CH:11][C:10]2[CH:13]=[CH:14][CH:15]=[C:16]([N:17]3[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]3)[C:9]1=2

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 4-(7-benzo[b]furanyl)piperazine-1-carboxylate
Quantity
1.66 g
Type
reactant
Smiles
O1C2=C(C=C1)C=CC=C2N2CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane (2×50 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C2=C(C=C1)C=CC=C2N2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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